molecular formula C25H52NO7P B1264510 1-Methyl-2-hexadecanoyl-sn-glycero-3-phosphocholine

1-Methyl-2-hexadecanoyl-sn-glycero-3-phosphocholine

Cat. No. B1264510
M. Wt: 509.7 g/mol
InChI Key: CKGYHPCQZHSHKS-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-hexadecanoyl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl and the acyl groups at positions 1 and 2 are specified as methyl and hexadecanoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.

Scientific Research Applications

1. Physical Chemical Characteristics and Biological Activities

A study exploring the physical chemical characteristics of platelet-activating factor (PAF) analogs, including 1-Methyl-2-hexadecanoyl-sn-glycero-3-phosphocholine, revealed their critical micellar concentration and physical parameters. These findings suggest that these compounds are present as monomolecular species in biological studies, offering insight into their diverse biological activities, which cannot be explained solely by physical parameters (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

2. Phase Properties in Lipid Bilayers

The mixing properties of phosphatidylcholine/phosphatidylethanolamine bilayers, including analogs of this compound, were studied. This research provides insights into the lateral mobility and domain formation in lipid bilayers, contributing to the understanding of cellular membrane dynamics (Ahn & Yun, 1999).

3. Enzymatic Synthesis and Biological Implications

Research on the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine derivatives, including this compound, highlights their potential as powerful bioactive molecules. This synthesis pathway plays a significant role in the regulation of physiological processes, such as blood pressure and platelet activation (Wykle, Malone, & Snyder, 1980).

4. Infrared Reflection Absorption Spectroscopy in Enzymatic Processes

A study using infrared reflection absorption spectroscopy (IRRAS) monitored the hydrolysis of 1,2-dihexadecanoyl-sn-glycero-3-phosphocholine by phospholipase A2. This research demonstrates the versatility of IRRAS in studying interfacial enzymatic processes and molecular organization in lipid layers, relevant to compounds like this compound (Gericke & Hühnerfuss, 1994).

properties

Molecular Formula

C25H52NO7P

Molecular Weight

509.7 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C25H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)33-24(22-30-5)23-32-34(28,29)31-21-20-26(2,3)4/h24H,6-23H2,1-5H3/t24-/m1/s1

InChI Key

CKGYHPCQZHSHKS-XMMPIXPASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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